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molecular formula C6H9N3 B155293 N4-methylpyridine-3,4-diamine CAS No. 1839-17-4

N4-methylpyridine-3,4-diamine

Cat. No. B155293
M. Wt: 123.16 g/mol
InChI Key: CACZIDDDEFIYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08071771B2

Procedure details

To a stirred suspension of 3-amino-4-methylaminopyridine [U.S. Pat. No. 5,371,086 (1993)] (190 mg, 1.54 mmol) in CH3CN (10 mL) was added triphosgene (458 mg, 1.54 mmol) portionwise. After 1 h, the mixture was concentrated in vacuo and the residue was converted to the free base by ion exchange chromatography on a SCX cartridge, eluting with 2 M NH3 in MeOH to give the title compound. MS: m/z=150 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
458 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[NH:8][CH3:9].Cl[C:11](Cl)([O:13]C(=O)OC(Cl)(Cl)Cl)Cl>CC#N>[CH3:9][N:8]1[C:7]2[CH:6]=[CH:5][N:4]=[CH:3][C:2]=2[NH:1][C:11]1=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=NC=CC1NC
Step Two
Name
Quantity
458 mg
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
WASH
Type
WASH
Details
eluting with 2 M NH3 in MeOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(NC=2C=NC=CC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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